3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a chlorophenyl group, a cyclopentyl group, and a sulfanylidene group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with cyclopentanone to form an intermediate, which is then subjected to cyclization with isothiocyanate to yield the desired quinazoline derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its potential to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-15-8-5-13(6-9-15)12-25-20(27)17-10-7-14(11-18(17)24-21(25)28)19(26)23-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDGTDGFGQSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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